BS-181 (dihydrochloride) is a potent and selective inhibitor of cyclin-dependent kinase 7 (CDK7) []. It is a pyrazolo[1,5-a]pyrimidine-derived compound, developed through computer modeling of the CDK7 structure []. BS-181 is primarily utilized in preclinical research to investigate the therapeutic potential of CDK7 inhibition in various diseases, particularly cancer [].
BS-181 exerts its biological activity by selectively inhibiting CDK7, a serine/threonine kinase involved in cell cycle regulation and transcription [, , , , , , , , ]. CDK7 is a critical component of the CDK-activating kinase (CAK) complex, which phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, driving cell cycle progression []. BS-181 inhibits CAK activity, leading to cell cycle arrest, particularly in the G1 phase [, ].
Moreover, CDK7 regulates transcription by phosphorylating the carboxy-terminal domain (CTD) of RNA polymerase II (RNAPII) [, , , , , , ]. BS-181 inhibits this phosphorylation, suppressing transcription initiation and affecting the expression of genes involved in cell survival, proliferation, and inflammation [, , , , , , , ].
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.:
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5